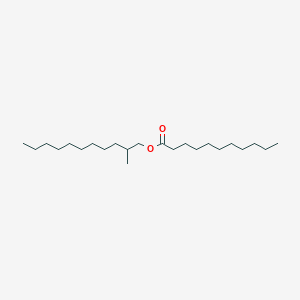
2-Methylundecyl undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylundecyl undecanoate is an organic compound with the molecular formula C23H46O2 It is an ester derived from undecanoic acid and 2-methylundecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylundecyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and 2-methylundecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, and the esterification reaction is carried out at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylundecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanoic acid and 2-methylundecanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Undecanoic acid and 2-methylundecanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylundecyl undecanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized as a plasticizer in polymer formulations and as a lubricant in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-methylundecyl undecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs. Additionally, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylundecane: A hydrocarbon with similar chain length but lacking the ester functional group.
Undecanoic acid: The parent carboxylic acid from which the ester is derived.
2-Methylundecanol: The alcohol component used in the synthesis of the ester.
Uniqueness
2-Methylundecyl undecanoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compounds
Eigenschaften
CAS-Nummer |
90314-18-4 |
|---|---|
Molekularformel |
C23H46O2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
2-methylundecyl undecanoate |
InChI |
InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-23(24)25-21-22(3)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
BTSMMCQUESQLCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
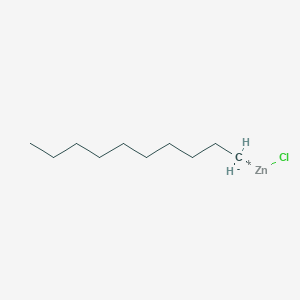
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
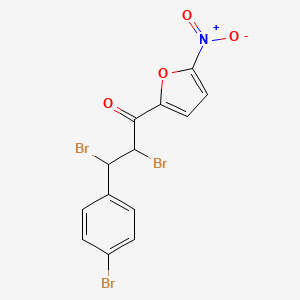
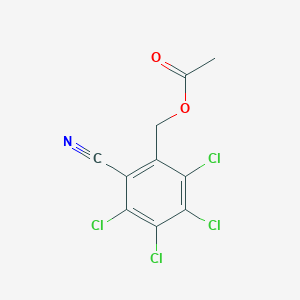
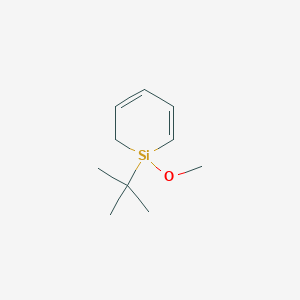
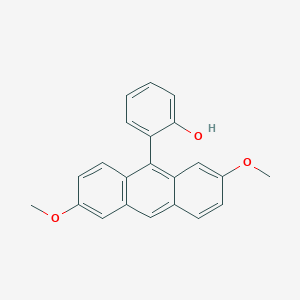
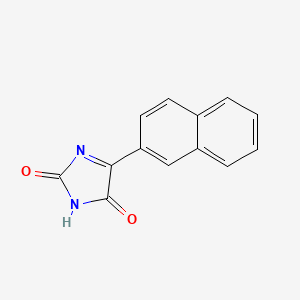
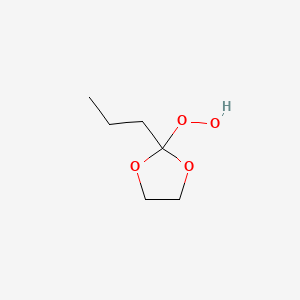
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
